5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Overview
Description
5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13617637 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
The compound, as part of a broader class of benzothiadiazine derivatives, has shown promise in anticancer research. Studies on related structures have revealed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Specifically, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones have been designed and synthesized, exhibiting potential in cancer cell growth inhibition. The anticancer activity is partly attributed to the inhibition of tubulin polymerization, highlighting the therapeutic potential of these compounds in oncology (Kamal et al., 2011).
Central Nervous System (CNS) and Antioxidant Properties
Derivatives of the core structure have been explored for their pharmacological properties, including their effects on the central nervous system and antioxidant capabilities. Specifically, derivatives possessing the 3-[4-(substituted-phenyl)piperazinyl]propyl or 3-(4-substituted-piperidinyl)propyl side chain have shown analgesic action and moderate antioxidant activity in pharmacological screenings and in vitro evaluations, respectively. This suggests the compound's scaffold can be modified to develop therapeutic agents with targeted CNS and antioxidant properties (Malinka et al., 2002).
Antimicrobial and Antitubercular Activities
The compound's related chemical structures have been studied for antimicrobial and antitubercular activities. Various synthesized derivatives have demonstrated good or moderate activities against bacterial and fungal strains, including Mycobacterium tuberculosis. This indicates a potential route for developing new antimicrobial agents based on modifications of the thiadiazine dioxide scaffold, providing a basis for further research into compounds with enhanced antimicrobial and antitubercular efficacies (Amine et al., 2012).
Synthesis and Pharmacological Evaluation
The compound and its derivatives are subjects of synthetic and pharmacological studies aimed at discovering new therapeutic agents. The synthesis of novel derivatives and their subsequent evaluation for various biological activities, including anticancer, antimicrobial, and CNS effects, is a key area of research. These studies contribute to the understanding of the compound's potential applications and guide the development of new drugs with specific pharmacological profiles (Cecchetti et al., 2000).
Properties
IUPAC Name |
[5-(2-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-19-8-10-21(11-9-19)17(22)15-12-14(18-26(23,24)20(15)2)13-6-4-5-7-16(13)25-3/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOFPHMKJARAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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